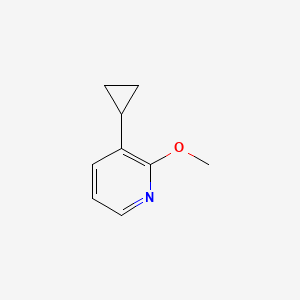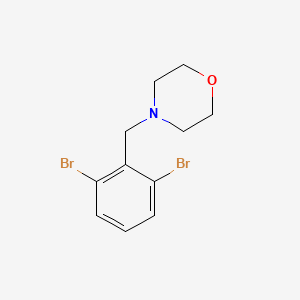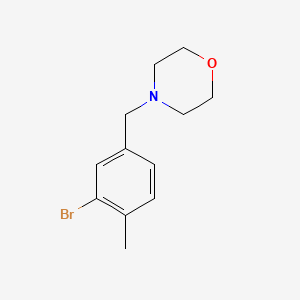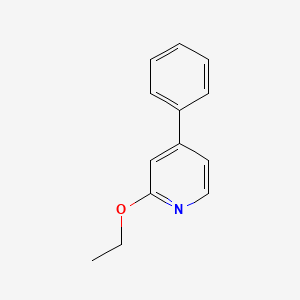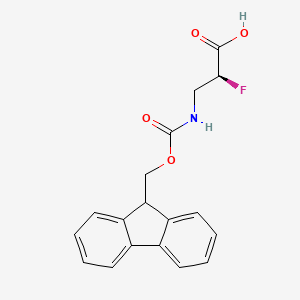
1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene
Overview
Description
1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H2Cl2F3IO . It has a molecular weight of 356.9 . This compound is used in various research and industrial applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2Cl2F3IO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H . This code provides a standard way to encode the compound’s molecular structure and formula. The compound’s structure includes a benzene ring with two chlorine atoms, one iodine atom, and a trifluoromethoxy group attached to it .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at temperatures between 2-8°C . .Scientific Research Applications
Halogenation and Stability Analysis
- The controlled chlorination of trifluoromethoxybenzene derivatives has been studied, producing various chlorinated products without hydrolysis of the -OCF3 group, indicating good thermal stability at 200°–250° (Herkes, 1977).
Catalyzed Trifluoromethylation
- Methyltrioxorhenium acts as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents, demonstrating the potential of such reagents in chemical synthesis (Mejía & Togni, 2012).
Synthesis of Triazoles
- An efficient method for synthesizing 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles has been developed, highlighting the utility of trifluoromethoxybenzene derivatives in organic synthesis (Hu et al., 2008).
Lithiation and Electrophilic Substitution
- Tris(trifluoromethyl)benzene undergoes hydrogen/metal exchange, allowing for the synthesis of various substituted derivatives, showcasing the compound's reactivity and utility in synthetic chemistry (Schlosser et al., 1998).
Radical Species Involvement in Reactions
- The involvement of radical species in the reaction of hypervalent iodine electrophilic trifluoromethylation reagents has been observed, demonstrating the complexity and potential of these reactions (Stanek et al., 2008).
Nucleophilic Displacement and Synthesis of Ethers
- Trifluoromethoxide anions generated from dinitro(trifluoromethoxy)benzene have been used to substitute activated bromides and iodides, forming aliphatic trifluoromethyl ethers, highlighting a novel synthetic pathway (Marrec et al., 2010).
Generation of Trifluoromethoxide for SN2 Reactions
- An isolable pyridinium trifluoromethoxide salt has been prepared for SN2 reactions, demonstrating the versatility of trifluoromethoxybenzene derivatives in organic synthesis (Duran-Camacho et al., 2021).
Mechanism of Action
Target of Action
It’s known that this compound is often used in organic synthesis , suggesting that its targets could be a variety of organic molecules in different reactions.
Mode of Action
Given its use in organic synthesis , it likely interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
It’s known that this compound is used in suzuki–miyaura coupling , a type of cross-coupling reaction, suggesting that it may affect pathways involving carbon-carbon bond formation.
Result of Action
As a reagent in organic synthesis , its primary effect is likely the transformation of target molecules into new compounds.
properties
IUPAC Name |
1,3-dichloro-2-iodo-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3IO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYKBILXCGGNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241909 | |
| Record name | 1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414870-80-6 | |
| Record name | 1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Bromo-5-methylphenyl)methyl]-morpholine](/img/structure/B3238411.png)

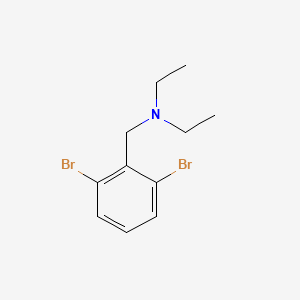
![Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3238428.png)
